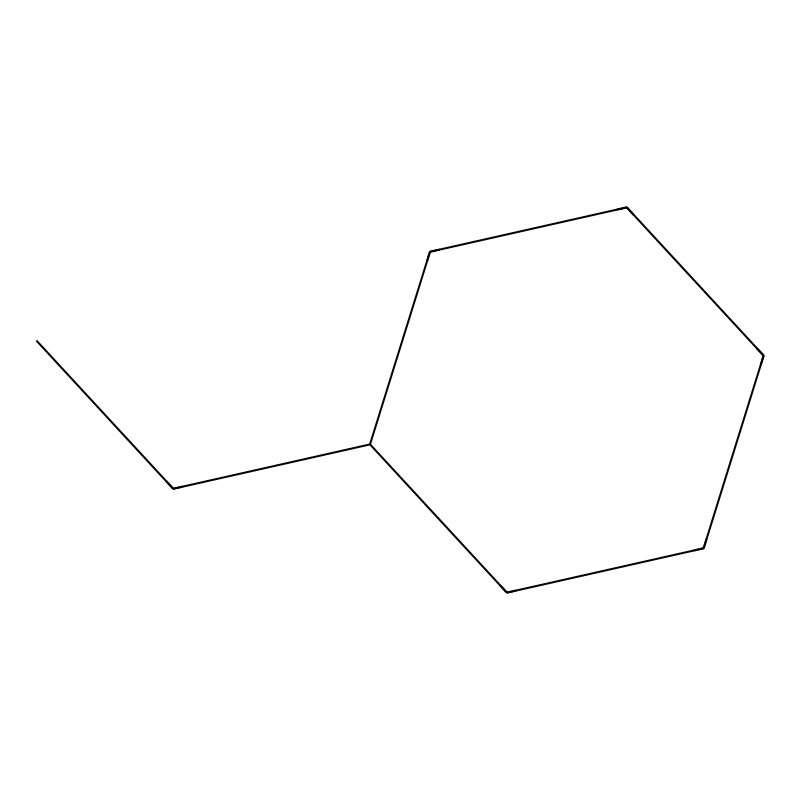Ethylcyclohexane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
As a Model Compound for Studying Atmospheric Reactions
Ethylcyclohexane serves as a model compound for studying the reaction rates of light alkanes with atmospheric oxidants like hydroxyl radicals (OH) and chlorine atoms (Cl) []. These reactions play a crucial role in understanding the atmospheric lifetime and degradation pathways of various hydrocarbons, impacting air quality and climate change. By studying the reaction kinetics of ethylcyclohexane with these oxidants, researchers can gain insights into the behavior of similar compounds in the atmosphere [].
Investigating Catalytic Cracking Processes
Ethylcyclohexane is employed as a model compound to investigate the performance of various catalysts in the catalytic cracking process, a vital technique in the petroleum refining industry [, ]. This process involves breaking down larger hydrocarbon molecules into smaller, more valuable products like gasoline and diesel fuel. By studying the cracking behavior of ethylcyclohexane under different catalyst conditions, researchers can optimize the process for efficiency and product yield [, ].
Precursor for Organic-Inorganic Hybrid Materials
Ethylcyclohexane acts as an organic monomer precursor for synthesizing organic-inorganic hybrid polymer thin films through a technique called plasma enhanced chemical vapor deposition (PECVD) []. These hybrid materials combine the properties of organic and inorganic components, offering unique potential applications in various fields, including electronics, photovoltaics, and sensors [].
Ethylcyclohexane is a colorless, flammable liquid with the chemical formula C₈H₁₆. It is classified as an alkyl-substituted cycloalkane, specifically a derivative of cyclohexane with an ethyl group attached to it. Ethylcyclohexane has a molecular weight of 112.22 g/mol and exhibits a boiling point of 134 °C (269 °F) and a melting point of -111 °C (-168 °F) . This compound is less dense than water, with a specific gravity of 0.788, indicating that it will float on water .
Ethylcyclohexane does not have a specific biological mechanism of action as it's not widely used in biological research. Its primary function in scientific research is as a non-polar solvent.
Ethylcyclohexane is a flammable liquid with a low flash point, posing a fire hazard. It is also considered a mild irritant and may cause drowsiness or dizziness upon inhalation. Direct contact with skin or eyes can cause irritation [].
- Safety precautions: Standard laboratory safety practices should be followed when handling ethylcyclohexane, including wearing gloves, eye protection, and working in a well-ventilated area.
Ethylcyclohexane can be synthesized through several methods:
- Hydrogenation: Ethylcyclohexane can be produced by hydrogenating ethylbenzene in the presence of a catalyst under high pressure.
- Alkylation: The compound can also be synthesized via alkylation processes where cyclohexane reacts with ethylene in the presence of an acid catalyst.
- Dehydrogenation: Another method involves the dehydrogenation of cyclohexanol followed by subsequent reactions to yield ethylcyclohexane .
Research on ethylcyclohexane's interactions primarily focuses on its combustion and pyrolysis mechanisms. Studies have developed detailed kinetic models for its combustion, exploring low-temperature reaction pathways and the formation of various products during combustion processes . These studies are crucial for understanding its behavior in environmental contexts and improving safety measures related to its use.
Ethylcyclohexane shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Cyclohexane | C₆H₁₂ | A saturated cyclic hydrocarbon without substituents. |
| Ethylbenzene | C₈H₁₀ | An aromatic hydrocarbon that contains a phenyl group. |
| Propylcyclohexane | C₉H₁₈ | Similar structure but with a propyl group instead of ethyl. |
| Methylcyclopentane | C₇H₁₄ | A cyclic compound with one less carbon atom than ethylcyclohexane. |
Ethylcyclohexane is unique due to its combination of cyclic structure and alkyl substitution, which influences its physical properties and reactivity compared to these similar compounds. Its applications as both a solvent and an intermediate further distinguish it within this group .
Physical Description
XLogP3
Boiling Point
131.9 °C
Flash Point
Density
LogP
Melting Point
-111.3 °C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 6 of 233 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 227 of 233 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (88.11%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H336 (60.79%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
12.83 mmHg
Pictograms



Flammable;Irritant;Health Hazard
Other CAS
Wikipedia
Biological Half Life
Use Classification
Fire Hazards -> Flammable - 3rd degree
General Manufacturing Information
Cyclohexane, ethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.






